One key application of 1-hexyne lies in the synthesis of more intricate organic molecules. Its reactive triple bond can undergo various coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
[1] 1-Hexyne, 98+%, Thermo Scientific Chemicals,
The triple bond in 1-hexyne can be selectively reduced to form various functionalized alkenes, which are essential building blocks in organic synthesis.
1-Hexyne is a terminal alkyne with the molecular formula . It consists of a straight-chain six-carbon structure featuring a triple bond between the first and second carbon atoms. This compound is a colorless liquid at room temperature, characterized by its volatility and distinct properties as one of the three isomers of hexyne . The presence of the terminal triple bond makes 1-hexyne reactive, particularly in organic synthesis where it serves as a valuable reagent .
These reactions highlight the versatility of 1-hexyne in organic synthesis, allowing for the formation of various derivatives.
1-Hexyne can be synthesized through several methods:
This reaction produces 1-hexyne along with sodium bromide as a byproduct .
1-Hexyne finds various applications in organic chemistry:
Interaction studies involving 1-hexyne primarily focus on its reactivity with electrophiles and nucleophiles. The compound's terminal alkyne nature allows it to undergo various addition reactions that can be exploited in synthetic pathways. For instance, studies have shown that it reacts with catechol borane to yield 1-hexenyl borane, demonstrating its utility in forming organoboron compounds .
Similar compounds to 1-hexyne include:
Compound | Type | Triple Bond Position | Unique Features |
---|---|---|---|
1-Hexyne | Terminal Alkyne | C-1 | More reactive due to terminal position |
2-Hexyne | Internal Alkyne | C-2 | Less reactive than terminal alkynes |
3-Hexyne | Internal Alkyne | C-3 | Similar reactivity profile as 2-hexyne |
Hexene | Alkene | C-1 or C-2 | Contains double bond; different reactivity |
The uniqueness of 1-hexyne lies in its terminal alkyne structure, which provides distinct reactivity patterns not observed in internal alkynes. This characteristic makes it particularly valuable in synthetic organic chemistry where selective reactions are desired.
1-Hexyne is a terminal alkyne with the molecular formula C₆H₁₀, representing a straight-chain hydrocarbon containing six carbon atoms and ten hydrogen atoms [1] [2]. The molecular weight of 1-hexyne is 82.14 g/mol, which is consistent across multiple chemical databases and suppliers [2] [3] [4]. This molecular formula places 1-hexyne in the alkyne family, characterized by the presence of a carbon-carbon triple bond and following the general formula CₙH₂ₙ₋₂ for alkynes containing a single triple bond [5].
The compound is registered under CAS number 693-02-7 and is also known by several synonyms including n-butylacetylene, butylacetylene, and hex-1-yne [1] [5]. The molecular formula C₆H₁₀ indicates a degree of unsaturation of 2, which corresponds to the presence of one triple bond consisting of one sigma bond and two pi bonds [6].
The Lewis structure of 1-hexyne depicts a linear arrangement of the terminal alkyne functional group with the triple bond positioned between the first and second carbon atoms [1] [7]. The terminal carbon atom in the triple bond is sp-hybridized and forms one sigma bond with the adjacent carbon and one sigma bond with a hydrogen atom [8] [9]. The electron distribution shows that each carbon atom in the triple bond contributes four valence electrons, with three of these electrons participating in the triple bond formation and one in bonding to adjacent atoms [10].
The triple bond consists of one sigma bond formed by the overlap of sp hybrid orbitals and two pi bonds formed by the sideways overlap of unhybridized p orbitals [9] [6]. The remaining four carbon atoms in the chain adopt sp³ hybridization, each forming four sigma bonds with adjacent carbon atoms and hydrogen atoms [8]. The electron distribution follows the octet rule, with each carbon atom achieving a complete outer shell through covalent bonding.
The bond angles in 1-hexyne reflect the hybridization states of the carbon atoms. The terminal alkyne carbon exhibits sp hybridization, resulting in linear geometry with H-C≡C and C-C≡C bond angles of exactly 180° [8] [9] [6]. This linear arrangement is characteristic of sp-hybridized carbon atoms and is maintained throughout the alkyne functional group.
The carbon-carbon triple bond length in 1-hexyne is 120 pm, making it the shortest and strongest carbon-carbon bond type [8] [9]. The C-H bond length for the terminal hydrogen is approximately 108 pm, while the remaining carbon atoms in the alkyl chain maintain sp³ hybridization with C-C-C bond angles of 109.5° and C-C single bond lengths of 154 pm [8]. The C-H bond lengths in the alkyl portion are approximately 109 pm, consistent with sp³-s orbital overlap.
Conformational analysis of 1-hexyne has revealed the existence of four distinct conformers, which have been characterized through various spectroscopic techniques including photoelectron spectroscopy and infrared spectroscopy [11] [12]. The four conformers are designated as anti-anti (AA), anti-gauche (AG), gauche-anti (GA), and gauche-gauche (GG), based on the relative orientations of the terminal groups around the C-C single bonds [13] [12].
The anti-anti conformer represents the extended, straight-chain conformation where the terminal methyl group and the alkyne group are positioned in an anti arrangement relative to each other [13]. The anti-gauche conformer has the terminal methyl group in a gauche position relative to the ethyl group, while the gauche-anti conformer has the ethyl group in a gauche position. The gauche-gauche conformer, being the least stable, has both terminal groups in gauche positions [11] [14].
The conformational energetics of 1-hexyne follow typical alkane patterns with additional considerations for the rigid linear alkyne group. The anti-anti conformer represents the global minimum energy structure, with the other conformers exhibiting higher energies due to steric interactions [11] [14]. The anti-gauche and gauche-anti conformers are approximately 3.8 kJ/mol higher in energy than the anti-anti conformer, consistent with gauche interactions observed in simple alkanes [15] [16].
The gauche-gauche conformer exhibits the highest energy, approximately 7.6 kJ/mol above the global minimum, due to the presence of multiple gauche interactions [15]. At room temperature (298 K), the population distribution favors the anti-anti conformer at approximately 70%, with the anti-gauche and gauche-anti conformers each representing about 15% of the population. The gauche-gauche conformer contributes less than 1% to the total population due to its high energy [17].
1-Hexyne is classified as a terminal alkyne because the carbon-carbon triple bond is located at the end of the carbon chain, specifically between the first and second carbon atoms [1] [18] [19]. This terminal position confers unique chemical properties that distinguish it from internal alkynes. The terminal alkyne hydrogen exhibits significant acidity with a pKa value of approximately 26, making it much more acidic than typical hydrocarbons [19].
The terminal alkyne characteristic is manifested in the presence of a C-H bond directly attached to the sp-hybridized carbon atom [20] [18]. This structural feature enables 1-hexyne to undergo deprotonation reactions to form acetylide anions, which are important intermediates in organic synthesis [1] [19]. The terminal alkyne group also exhibits characteristic infrared absorption bands, including a sharp C-H stretch at approximately 3300 cm⁻¹ and a weaker C≡C stretch at around 2100 cm⁻¹ [20] [21].
1-Hexyne is one of three positional isomers of hexyne, the others being 2-hexyne and 3-hexyne, all sharing the molecular formula C₆H₁₀ [7] [22] [23]. The key difference lies in the position of the triple bond within the carbon chain: 1-hexyne has the triple bond between C1 and C2, 2-hexyne between C2 and C3, and 3-hexyne between C3 and C4 [7] [24].
2-Hexyne and 3-hexyne are classified as internal alkynes, lacking the terminal hydrogen characteristic of 1-hexyne [25] [23]. This structural difference results in distinct chemical and physical properties. 2-Hexyne has a boiling point of 84-85°C, while 3-hexyne boils at 81-82°C, both higher than the 71-72°C boiling point of 1-hexyne[comparison data from multiple sources]. The stability order follows: 3-hexyne > 2-hexyne > 1-hexyne, with internal alkynes being more stable due to increased substitution [25].
The structural differences between the hexyne isomers are primarily related to the position of the triple bond and the resulting molecular symmetry. 1-Hexyne exhibits asymmetric structure with a permanent dipole moment of 0.86 D, while 3-hexyne is symmetric and has no dipole moment [26] [21]. 2-Hexyne maintains asymmetry with a measurable dipole moment but lacks the terminal hydrogen of 1-hexyne.
Infrared spectroscopy provides a clear method for distinguishing between these isomers. 1-Hexyne shows characteristic absorptions at 3300 cm⁻¹ (terminal C-H stretch) and 2100 cm⁻¹ (C≡C stretch) [21] [27]. 2-Hexyne displays only the C≡C stretch at 2100 cm⁻¹, lacking the terminal hydrogen stretch. 3-Hexyne, being symmetric, shows no C≡C stretch in the infrared spectrum due to the absence of a change in dipole moment during the vibration [21] [27].
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